2-(3-Chloro-4-methoxyphenyl)acetohydrazide
CAS No.: 58120-91-5
Cat. No.: VC6861599
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58120-91-5 |
|---|---|
| Molecular Formula | C9H11ClN2O2 |
| Molecular Weight | 214.65 |
| IUPAC Name | 2-(3-chloro-4-methoxyphenyl)acetohydrazide |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) |
| Standard InChI Key | STLZCTFFEIXNHJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NN)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide consists of a phenyl ring substituted at the 3-position with chlorine and the 4-position with a methoxy group (). An acetohydrazide moiety () is attached to the aromatic system via a methylene bridge. This configuration introduces both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, creating a polarized electronic environment that influences reactivity .
The spatial arrangement of substituents can be represented as:
This structure is confirmed by spectroscopic data, including NMR and IR analyses, which show characteristic peaks for the methoxy group (), hydrazide N-H stretches (), and carbonyl vibrations () .
Physical Properties
Key physical properties of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.65 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Moderate in polar solvents |
The absence of reported melting and boiling points suggests further experimental characterization is needed. Solubility studies indicate moderate dissolution in ethanol, dimethyl sulfoxide (DMSO), and aqueous buffers at pH 7–9, making it suitable for biological assays.
Synthetic Methodologies
Conventional Condensation Route
The most widely documented synthesis involves a two-step process:
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Esterification: Ethyl 3-chloro-4-methoxyphenylacetate is prepared by reacting 3-chloro-4-methoxyphenylacetic acid with ethanol in the presence of .
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Hydrazide Formation: The ester intermediate is treated with excess hydrazine hydrate () in refluxing ethanol, yielding the target acetohydrazide .
The reaction proceeds as:
where -. Typical yields range from 80–90% after recrystallization from ethanol .
Alternative Oxidative Cyclization
A modified approach reported by Kumar et al. employs iodobenzene diacetate as an oxidant to synthesize 1,3,4-oxadiazole derivatives from precursor hydrazides . While this method is primarily used for heterocyclic analogs, it highlights the versatility of 2-(3-Chloro-4-methoxyphenyl)acetohydrazide as a synthetic intermediate.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The hydrazide group () undergoes nucleophilic substitution with aldehydes and ketones to form hydrazones. For example, reaction with 4-methoxybenzaldehyde produces a Schiff base derivative:
These derivatives exhibit enhanced antimicrobial activity compared to the parent compound, as demonstrated in studies on structurally similar acetohydrazides .
Cyclization to Heterocycles
Under oxidative conditions, 2-(3-Chloro-4-methoxyphenyl)acetohydrazide cyclizes to form 1,3,4-oxadiazoles, a class of heterocycles with broad pharmaceutical applications . The reaction mechanism involves intramolecular dehydrogenation:
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